
3-bromo-N-(3-bromophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of bromine atoms on both the phenyl and benzenesulfonamide groups. Sulfonamides have been widely used for their antibacterial properties and have found applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 3-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes reacting 3-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3-bromo-N-(3-bromophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibacterial agents.
Medicine: Research has shown that sulfonamide derivatives can have anticancer, antidiabetic, and antiviral activities. This compound is studied for its potential in these therapeutic areas.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
3-bromo-N-(3-bromophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
3-bromobenzenesulfonamide: Lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and biological activity.
4-bromo-N-(3-bromophenyl)benzenesulfonamide: Similar structure but with the bromine atom in a different position, potentially leading to different chemical and biological properties.
3-bromo-N-(3-chlorophenyl)benzenesulfonamide: Contains a chlorine atom instead of a second bromine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9Br2NO2S |
|---|---|
Molecular Weight |
391.08 g/mol |
IUPAC Name |
3-bromo-N-(3-bromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H |
InChI Key |
DPTHPSSKTABCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


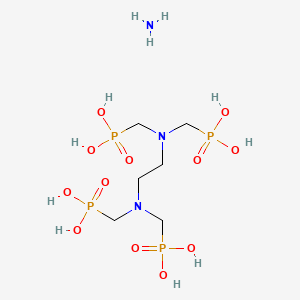
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
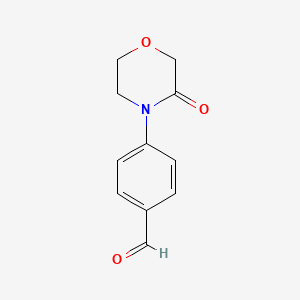
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)
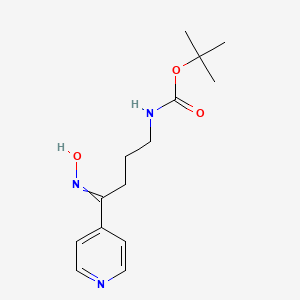
![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
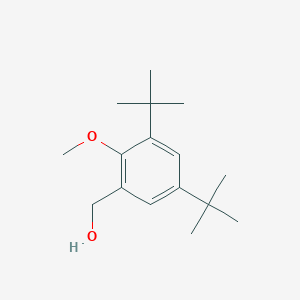
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)

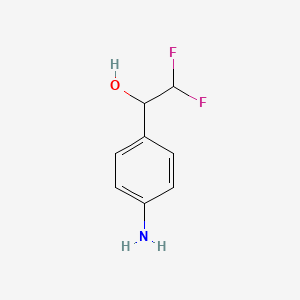
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
